![molecular formula C16H14FNO2 B2388961 1,3-Dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone CAS No. 2329707-15-3](/img/structure/B2388961.png)
1,3-Dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the formation of the isoindoline ring, followed by the introduction of the methoxy and fluoro groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an isoindoline ring, a phenyl ring, and the methoxy and fluoro substituents .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the isoindoline ring, the methoxy group, and the fluoro group. The electron-donating methoxy group could potentially increase the reactivity of the phenyl ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the isoindoline ring, the methoxy group, and the fluoro group could impact properties such as solubility, melting point, and boiling point .
Future Directions
properties
IUPAC Name |
1,3-dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO2/c1-20-15-7-6-11(8-14(15)17)16(19)18-9-12-4-2-3-5-13(12)10-18/h2-8H,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAZMSWGHNJLNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC3=CC=CC=C3C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydroisoindol-2-yl-(3-fluoro-4-methoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.